An In-depth Technical Guide to the Solubility and Stability of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
An In-depth Technical Guide to the Solubility and Stability of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
This guide provides a comprehensive technical overview of the solubility and stability of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a heterocyclic organic compound with potential applications in medicinal chemistry.[1] As a member of the quinoline family, this compound is of significant interest for the development of novel therapeutic agents.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties, methodologies for its characterization, and recommendations for its handling and storage.
Introduction to 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, with the molecular formula C₁₂H₁₁NO₂, is a quinoline derivative characterized by a bicyclic core structure.[1] Quinoline and its derivatives are known for a wide range of biological activities, making them important scaffolds in pharmaceutical research.[1] The presence of an aldehyde functional group suggests its utility as a versatile building block in organic synthesis for the creation of more complex molecules.[1]
Section 1: Solubility Profile
A thorough understanding of a compound's solubility is fundamental for its application in drug discovery and development, impacting formulation, bioavailability, and in vitro assay design. While specific quantitative solubility data for 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is not extensively available in peer-reviewed literature, its structural features provide a basis for predicting its solubility in various common solvents.
Predicted Solubility Characteristics
Based on its chemical structure, which includes a largely aromatic and a polar aldehyde group, the following solubility profile can be anticipated:
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High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), due to their ability to engage in dipole-dipole interactions.
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Good to Moderate Solubility: In polar protic solvents like ethanol and methanol, where hydrogen bonding with the aldehyde oxygen is possible. The compound is reported to be soluble in ethanol and acetone.[1]
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Low Solubility: In non-polar solvents such as hexanes and diethyl ether, due to the compound's overall polarity.
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pH-Dependent Aqueous Solubility: The quinoline ring system has a basic nitrogen atom, suggesting that the compound's solubility in aqueous solutions will be pH-dependent.
Quantitative Solubility Data
The following table presents qualitative solubility information and provides a template for researchers to populate with experimentally determined quantitative data.
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |
| Water (pH 7.0) | Aqueous | Low | Data to be determined |
| 0.1 M HCl | Aqueous (Acidic) | Moderate | Data to be determined |
| 0.1 M NaOH | Aqueous (Basic) | Moderate | Data to be determined |
| Methanol | Polar Protic | Good | Data to be determined |
| Ethanol | Polar Protic | Good[1] | Data to be determined |
| Isopropanol | Polar Protic | Moderate | Data to be determined |
| Acetonitrile | Polar Aprotic | Moderate | Data to be determined |
| Acetone | Polar Aprotic | Good[1] | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |
| Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined |
| Dichloromethane | Non-polar | Moderate | Data to be determined |
| Hexanes | Non-polar | Low | Data to be determined |
Experimental Protocol for Solubility Determination
The following detailed protocol outlines the shake-flask method, a gold standard for determining the equilibrium solubility of a compound.
Objective: To quantitatively determine the solubility of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in a range of solvents at a controlled temperature.
Materials:
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1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (solid)
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Selected solvents (HPLC grade)
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Scintillation vials or glass test tubes with screw caps
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Orbital shaker with temperature control
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Analytical balance
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Syringe filters (0.45 µm)
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High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
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Volumetric flasks and pipettes
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of solid 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde to a series of vials, each containing a known volume of a different solvent.
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Seal the vials tightly to prevent solvent evaporation.
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Equilibration:
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Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Preparation:
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After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
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Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
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Quantification:
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Prepare a series of standard solutions of known concentrations of the compound in each solvent.
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Analyze the filtered saturated solutions and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometric method.
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Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solutions.
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Data Analysis:
Express the solubility in units of g/L or mg/mL. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
Section 2: Stability Profile
Evaluating the stability of a compound under various stress conditions is a critical component of drug development, providing insights into its degradation pathways and informing on appropriate storage and handling conditions.
Predicted Stability
Based on the chemistry of quinoline derivatives and aldehydes, 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is expected to be susceptible to degradation under the following conditions:
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Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid. The compound is reported to be sensitive to strong oxidizing agents.[1]
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Photodegradation: Many quinoline-containing compounds are known to be light-sensitive.
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pH-dependent hydrolysis: The stability in aqueous solutions is likely to be influenced by pH, with potential for accelerated degradation in strongly acidic or basic conditions.
Forced Degradation Studies Protocol
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To investigate the stability of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde under various stress conditions.
Materials:
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1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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pH meter
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Temperature-controlled oven
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Photostability chamber
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HPLC or UPLC system coupled with a mass spectrometer (MS)
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.
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Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).
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Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
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Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
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Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 80°C).
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Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
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Sample Analysis:
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At specified time points, withdraw samples from each stress condition.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a stability-indicating HPLC or UPLC-MS method to separate the parent compound from its degradation products.
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Data Analysis:
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Calculate the percentage of degradation of the parent compound over time.
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Identify and characterize the major degradation products using mass spectrometry data.
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde under oxidative conditions.
Caption: Potential oxidative degradation pathway.
Section 3: Recommended Handling and Storage
Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde:
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Storage of Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.
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Storage of Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions in amber vials at low temperatures (e.g., 2-8°C or -20°C) and for a limited duration. The stability of stock solutions in various solvents should be experimentally verified.
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Handling: Avoid exposure to strong oxidizing agents and direct sunlight.
Section 4: Analytical Methodologies
The quantification of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its degradation products requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the recommended techniques.
HPLC-UV Method Development Workflow
The following diagram outlines the key steps in developing a stability-indicating HPLC-UV method.
Caption: HPLC-UV method development and validation workflow.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. While specific experimental data for this compound is limited, the provided protocols and theoretical considerations offer a solid foundation for researchers to generate the necessary data to advance their research and development efforts. Adherence to the described methodologies will ensure the generation of high-quality, reliable data, which is essential for the successful application of this promising compound in medicinal chemistry.
